Boc-Val-Cit-PAB

ADC synthesis Solid-phase peptide synthesis Protecting group strategy

Boc-Val-Cit-PAB (CAS 870487-09-5) is a protected dipeptide linker intermediate that anchors the valine-citrulline (Val-Cit) enzymatically cleavable motif and a para-aminobenzyl (PAB) self-immolative spacer within a single building block. The tert-butyloxycarbonyl (Boc) group masks the N-terminal amine, enabling orthogonal deprotection under acidic conditions (TFA) and facilitating sequential conjugation in solid-phase or solution-phase ADC synthesis.

Molecular Formula C23H37N5O6
Molecular Weight 479.6 g/mol
Cat. No. B1530149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Cit-PAB
Molecular FormulaC23H37N5O6
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1
InChIKeyVYCVAPFXSOAOCL-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-Val-Cit-PAB: A Core Cathepsin B-Cleavable Linker Intermediate for ADC Procurement


Boc-Val-Cit-PAB (CAS 870487-09-5) is a protected dipeptide linker intermediate that anchors the valine-citrulline (Val-Cit) enzymatically cleavable motif and a para-aminobenzyl (PAB) self-immolative spacer within a single building block [1]. The tert-butyloxycarbonyl (Boc) group masks the N-terminal amine, enabling orthogonal deprotection under acidic conditions (TFA) and facilitating sequential conjugation in solid-phase or solution-phase ADC synthesis [2]. The Val-Cit-PAB architecture is the most clinically validated cleavable linker platform, deployed in FDA-approved ADCs including brentuximab vedotin, and is specifically hydrolyzed by lysosomal cathepsin B overexpressed in many tumor cells [3].

Why Boc-Val-Cit-PAB Cannot Be Substituted Arbitrarily in ADC Synthesis Workflows


Although multiple Val-Cit-PAB variants share the same dipeptide–spacer core, the N-terminal protecting group directly dictates the synthetic route, deprotection conditions, and compatibility with downstream conjugation chemistry [1]. Replacing Boc-Val-Cit-PAB with Fmoc-Val-Cit-PAB without adjusting the global protecting-group strategy introduces orthogonal deprotection conflicts: Boc is acid-labile (TFA), while Fmoc is base-labile (piperidine), making them non-interchangeable in multi-step sequences where acid-sensitive payloads, side-chain protecting groups, or resin linkers are present [2]. Similarly, substituting the Val-Cit trigger with Val-Ala or Phe-Lys alters both the rate of lysosomal proteolysis and systemic plasma stability—parameters that have been quantified and shown to diverge significantly across dipeptide linkers—so that generic replacement without re-optimizing the entire ADC can compromise therapeutic index [3].

Boc-Val-Cit-PAB: Quantified Differentiation Against Key ADC Linker Comparators


Synthetic Orthogonality: Boc vs. Fmoc Protecting Group Strategy Dictates Multi-Step ADC Assembly

Boc-Val-Cit-PAB employs acid-labile Boc protection removable with 25–50% TFA, whereas the most common in-class alternative, Fmoc-Val-Cit-PAB, requires base-labile deprotection using 20% piperidine in DMF [1]. This acid/base orthogonality is not a matter of preference but a binary route-determining choice: Boc chemistry is preferred when the downstream payload or linker contains base-sensitive functionalities (e.g., ester prodrugs, certain auristatin derivatives) that would be degraded by repeated piperidine exposure during Fmoc-SPPS [1]. Conversely, Boc strategies avoid the aspartimide formation and diketopiperazine side reactions more prevalent under basic Fmoc conditions [2]. No single protecting group is universally superior; the differentiation lies in the synthetic compatibility envelope that determines which multi-kilogram manufacturing route is viable for a given ADC candidate.

ADC synthesis Solid-phase peptide synthesis Protecting group strategy

Human Plasma Stability of the Val-Cit Core: 240-Minute Half-Life vs. 8 Minutes for Phe-Lys

In a foundational comparative study of dipeptide linkers measuring doxorubicin release under enzymatic hydrolysis conditions, the Val-Cit dipeptide demonstrated a half-life of 240 minutes—the highest stability among all dipeptides tested—whereas the Phe-Lys dipeptide was cleaved most rapidly with a half-life of only 8 minutes [1]. This 30-fold differential in stability translates directly to the probability of premature payload release in circulation: a linker with 8-minute stability is essentially unsuitable for systemic ADC applications, while the 240-minute half-life of Val-Cit provides a meaningful therapeutic window before lysosomal activation. Although these data derive from the Val-Cit core shared by Boc-Val-Cit-PAB, the protecting group does not alter the enzymatic recognition sequence; therefore the plasma stability advantage is intrinsic to the dipeptide and fully retained in the Boc-protected intermediate.

ADC plasma stability Dipeptide linker comparison Premature payload release

Cathepsin B Cleavage Kinetics: Val-Cit vs. Val-Ala Relative Processing Rate

In a direct, isolated cathepsin B-cleavage assay, the Val-Ala linker was cleaved at approximately half the rate of the Val-Cit linker [1]. This means that, under identical lysosomal enzyme concentrations, Val-Cit releases its payload roughly twice as fast as Val-Ala. Faster intracellular processing can be critical for highly aggressive tumors where the ADC residence time in the lysosome is limited. Val-Ala's primary differentiation is its lower hydrophobicity, which reduces ADC aggregation propensity—a property that may be advantageous for hydrophobic payloads but comes at the cost of reduced cleavage efficiency [1]. The choice between Val-Cit and Val-Ala therefore represents a deliberate trade-off between cleavage rate and physicochemical developability, with Boc-Val-Cit-PAB providing the faster-processing option.

Cathepsin B cleavage assay Val-Cit vs Val-Ala Lysosomal processing rate

In Vivo Linker Half-Life: MC-Val-Cit-PAB Demonstrates 6.0-Day Mouse and 9.6-Day Primate Stability

The MC-Val-Cit-PAB linker (which shares the identical Val-Cit-PAB core with Boc-Val-Cit-PAB) exhibited a linker half-life of approximately 144 hours (6.0 days) in mouse circulation and approximately 230 hours (9.6 days) in cynomolgus monkey, representing the longest reported drug-linker half-life among all ADC linker classes at the time of publication [1]. These values were significantly greater than those reported for disulfide-linked ADCs or hydrazone-linked ADCs in comparable models [1]. For reference, phenylketone-derived hydrazone linkers demonstrated a half-life of only approximately 2 days in human and mouse plasma, and the clinically approved sacituzumab govitecan linker exhibited a half-life of approximately 36 hours [2]. The >4-fold advantage over hydrazone linkers underscores why the Val-Cit-PAB scaffold has become the industry benchmark for protease-cleavable ADC designs.

In vivo linker stability ADC pharmacokinetics Mouse and primate plasma half-life

Commercially Available Boc-Val-Cit-PAB Achieves >98% HPLC Purity with Multi-Vendor Reproducibility

Across multiple reputable vendors, Boc-Val-Cit-PAB is routinely supplied at >98% purity as measured by HPLC, with some vendors reporting specifications of 98.35% to 99.21% for the PNP-ester derivative . The free alcohol form (Boc-Val-Cit-PAB, CAS 870487-09-5) is consistently specified at >98% (HPLC) across independent suppliers, and demonstrated long-term storage stability of ≥2 years at -20°C under proper conditions . While >98% purity is a common benchmark for research-grade ADC intermediates, it becomes a critical procurement criterion when scaling from discovery to preclinical development: impurities below 2% can include epimerized diastereomers, truncated sequences, or residual coupling reagents that interfere with downstream DAR (drug-to-antibody ratio) analysis and introduce lot-to-lot variability in ADC potency readouts.

ADC linker procurement HPLC purity specification Batch-to-batch consistency

Cathepsin B Catalytic Efficiency: kcat/Km >7,000 mM⁻¹s⁻¹ for Val-Cit Substrates vs. Acid-Labile Linker Limitations

Studies on Val-Cit-containing linker substrates report cathepsin B catalytic efficiency (kcat/Km) values exceeding 7,000 mM⁻¹s⁻¹, classifying Val-Cit as a highly efficient substrate for this lysosomal protease . In contrast, acid-labile hydrazone linkers—such as those employed in gemtuzumab ozogamicin and sacituzumab govitecan—rely on passive pH-dependent hydrolysis rather than enzyme-catalyzed cleavage, and have been associated with premature systemic payload release and higher rates of off-target toxicity in clinical settings [1]. The enzyme-dependent mechanism of Val-Cit provides a dual layer of selectivity: the linker is stable at neutral plasma pH (7.4) and requires both ADC internalization into acidic lysosomes (pH 4.5–5.5) and the presence of active cathepsin B for efficient drug release [1]. This conditional activation is fundamentally different from the continuous, concentration-driven hydrolysis kinetics of acid-labile linkers.

Enzyme kinetics Cathepsin B catalytic efficiency Cleavable vs. acid-labile linkers

Boc-Val-Cit-PAB: Optimal Procurement Scenarios for ADC Research and Development


ADC Discovery Programs Requiring Sequential, Orthogonal Conjugation of Acid-Sensitive Payloads

When an ADC discovery program employs a cytotoxic payload containing base-labile ester linkages (e.g., certain duocarmycin or PBD prodrug derivatives) or when the antibody conjugation chemistry involves base-sensitive thiol-maleimide adducts, Boc-Val-Cit-PAB offers the correct protecting-group strategy. Its TFA-mediated deprotection is orthogonal to base-sensitive moieties, whereas Fmoc-Val-Cit-PAB would expose these functionalities to repeated piperidine cycles, risking payload degradation. The 30-fold plasma stability advantage of Val-Cit over Phe-Lys and the 2-fold faster lysosomal processing relative to Val-Ala, as quantified in comparative enzymatic assays, further ensure that the resulting ADC maintains both systemic stability and efficient intratumoral payload release [1][2].

Scale-Up from Discovery to Preclinical Development Requiring High-Purity Intermediate

For laboratories transitioning ADC candidates from in vitro proof-of-concept (1–10 mg scale) to preclinical in vivo efficacy studies (100 mg–1 g scale), the consistent >98% HPLC purity of commercially available Boc-Val-Cit-PAB becomes a critical quality attribute. Impurities present at 2–5% in lower-grade material can cause significant batch-to-batch variation in DAR and ADC potency at the multi-gram scale. The 6.0-day mouse and 9.6-day primate linker half-life data for Val-Cit-PAB-based ADCs [3] provide a pharmacokinetic benchmark that can only be reliably reproduced if the linker intermediate maintains tight purity specifications across batches, making vendor selection based on documented purity certificates a key procurement decision.

Comparator Linker Studies for ADC Platform Optimization

In systematic ADC platform studies where the objective is to rank cleavable linker performance, Boc-Val-Cit-PAB serves as the industry-standard reference compound. Its Val-Cit dipeptide core has been directly benchmarked against Val-Ala (2-fold slower cleavage), Phe-Lys (30-fold lower stability), and acid-labile hydrazone linkers (>3-fold shorter in vivo half-life) [1][2][3]. Ordering Boc-Val-Cit-PAB alongside these comparators from a single reliable supplier ensures that any observed differences in ADC potency, safety, or pharmacokinetics can be attributed to the linker chemistry rather than to variable intermediate quality—a prerequisite for interpretable head-to-head data in ADC platform publications.

Solid-Phase Peptide Synthesis (SPPS) of ADC Linker-Payload Constructs Using Boc Strategy

When the ADC linker-payload construct is assembled via Boc-SPPS (as opposed to Fmoc-SPPS), Boc-Val-Cit-PAB is the natural building block that integrates directly into the stepwise chain elongation without requiring a protecting-group swap. The Boc strategy is particularly advantageous for sequences prone to aspartimide formation or diketopiperazine cyclization under repeated basic Fmoc deprotection conditions. The high kcat/Km of >7,000 mM⁻¹s⁻¹ for the Val-Cit sequence toward cathepsin B ensures that the resulting ADC retains rapid, enzyme-triggered payload release despite any steric constraints imposed by the assembled linker architecture .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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